(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate
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Overview
Description
(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate is a chemical compound with the molecular formula C20H24O5. It is known for its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl ester through a hydroxyhexyloxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate typically involves the esterification of 4-(6-Hydroxyhexyloxy)benzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyloxy chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy chain and methoxyphenyl ester groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Hydroxyhexyloxy)benzoic Acid
- 4-Methoxyphenyl 4-((6-acryloyloxy)hexyl)oxy)benzoate
- (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both hydroxyhexyloxy and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
(4-Methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate, also known by its CAS number 137407-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biochemical properties, mechanisms of action, and implications in various biological contexts.
- Molecular Formula : C20H24O5
- Molecular Weight : 344.41 g/mol
- Melting Point : 100 °C
- Appearance : White crystalline solid
Research indicates that this compound interacts with various cellular components, influencing biochemical pathways that may lead to therapeutic applications.
Enzyme Interaction
This compound has been identified as a potential inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of important metabolites in plants. Inhibition of HPPD can disrupt the metabolic pathways responsible for the synthesis of phenolic compounds, which are crucial for plant growth and development .
Cellular Effects
In laboratory settings, this compound has demonstrated phytotoxic effects on wheat coleoptiles and sesame seedlings at millimolar concentrations. These findings suggest that the compound may affect cellular functions and growth processes in plants.
The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. By binding to HPPD, it alters the normal metabolic flux within plant cells, potentially leading to stunted growth or cell death. This mechanism highlights its potential utility in agricultural applications as a herbicide or growth regulator .
Study on Phytotoxicity
A study investigating the phytotoxic effects of this compound on various plant species showed significant inhibition of root elongation and shoot growth at higher concentrations. The study concluded that the compound's ability to inhibit HPPD could be leveraged for developing novel herbicides.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds revealed that while both this compound and its enantiomer, isosclerone, share similar chemical structures, they exhibit different biological activities due to variations in their stereochemistry. This emphasizes the importance of molecular configuration in determining biological activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-17-10-12-19(13-11-17)25-20(22)16-6-8-18(9-7-16)24-15-5-3-2-4-14-21/h6-13,21H,2-5,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTALHXKXPIECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659919 |
Source
|
Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137407-31-9 |
Source
|
Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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